cytidine-2'-13C - 478511-19-2

cytidine-2'-13C

Catalog Number: EVT-1460581
CAS Number: 478511-19-2
Molecular Formula: C9H13N3O5
Molecular Weight: 244.211
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine-2'-13C is a stable isotopic labeled nucleoside analog, where the carbon-13 isotope is incorporated at the 2' position of the ribose sugar. This compound is a derivative of cytidine, which consists of a cytosine base linked to a ribose sugar. Cytidine plays a significant role in biological systems, particularly in the formation of ribonucleic acid (RNA) and its involvement in various cellular processes such as protein synthesis and cell signaling. The incorporation of carbon-13 allows researchers to trace metabolic pathways and study nucleic acid dynamics using techniques like nuclear magnetic resonance spectroscopy.

Source and Classification

Cytidine-2'-13C is classified as a nucleoside analog and is primarily sourced through synthetic methods that involve incorporating the carbon-13 isotope into the ribose sugar component of cytidine. It is utilized in various scientific fields, including chemistry, biology, and medicine, for its unique properties that aid in research applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of cytidine-2'-13C typically involves several key steps:

  1. Preparation of Labeled Ribose: The ribose sugar is synthesized with the carbon-13 isotope at the 2' position. This can be achieved through various chemical reactions using labeled precursors.
  2. Glycosidic Bond Formation: The labeled ribose is then attached to cytosine to form cytidine through a glycosidic bond. This step often requires protecting groups to ensure selective reaction at the desired position.
  3. Purification: Following synthesis, purification methods such as chromatography and crystallization are employed to isolate cytidine-2'-13C with high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula for cytidine-2'-13C is C9H12N3O5, with a molecular weight of approximately 243.21 g/mol. The specific incorporation of the carbon-13 isotope at the 2' position allows for distinct nuclear magnetic resonance signals, which are critical for structural analysis. The compound features a ribose sugar backbone linked to a nitrogenous base (cytosine), with hydroxyl groups that contribute to its reactivity and solubility in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Cytidine-2'-13C undergoes several chemical reactions:

  1. Oxidation: Can be oxidized to form uridine using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  2. Reduction: Reduction reactions can convert cytidine to deoxycytidine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions can modify functional groups on either the cytosine or ribose moiety, allowing for the synthesis of various substituted cytidine derivatives.

These reactions are vital for modifying nucleosides in drug development and biochemical research .

Mechanism of Action

The mechanism of action for cytidine-2'-13C primarily involves its role as a tracer in metabolic studies. In biological systems, it participates in RNA synthesis, where it can be incorporated into RNA strands. The presence of carbon-13 allows researchers to track metabolic pathways via nuclear magnetic resonance spectroscopy, revealing insights into nucleic acid dynamics and cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

Relevant data indicates that the compound maintains integrity under various experimental conditions, making it suitable for long-term studies .

Applications

Cytidine-2'-13C has numerous applications across different scientific fields:

  • Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study nucleic acids' structure and dynamics.
  • Biology: Employed in metabolic labeling experiments to track nucleoside incorporation into RNA.
  • Medicine: Utilized in research related to RNA-related diseases and the development of nucleoside analog drugs.
  • Industry: Applied in producing labeled compounds for pharmaceutical research and development .
Introduction to Cytidine-2'-13C: Isotopic Labeling in Nucleoside Research

Chemical Identity and Isotopic Significance of Cytidine-2'-13C

Molecular Structure and Isotopic PositioningCytidine-2'-13C is a pyrimidine nucleoside where the carbon atom at the 2' position of the ribose ring is replaced by the stable isotope carbon-13. This modification preserves the canonical structure of cytidine (C₉H₁₃N₃O₅) but introduces a mass-altered "tag" at a metabolically critical site. The 2' carbon participates in sugar puckering conformations that influence RNA backbone flexibility and enzymatic processing. Isotopic enrichment (typically ≥99%) ensures minimal natural abundance interference, making it indispensable for tracing ribose-specific biochemical transformations [4] [5].

Spectral Signatures and Detection AdvantagesNuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shift perturbations (δ ~3.8–4.0 ppm for 2'-13C in ¹H-13C HSQC spectra) due to isotopic substitution. Mass spectrometry (MS) shows a characteristic +1 Da mass shift in molecular ions or fragments containing the labeled ribose moiety. This enables unambiguous tracking of cytidine-derived metabolites without endogenous background noise. Crucially, site-specific labeling at C2' minimizes 13C-13C spin-spin coupling artifacts that complicate uniformly labeled nucleosides, enhancing spectral resolution for dynamics studies [5] [6].

Table 1: Key Molecular Attributes of Cytidine-2'-13C

PropertySpecification
Molecular FormulaC₈¹³CH₁₃N₃O₅
CAS Number201996-57-8
Molecular Weight244.21 g/mol
Isotopic Enrichment≥99%
Key NMR Shifts (²J₍C,H₎)δ ~83.5 ppm (¹³C), δ ~3.9 ppm (¹H)
Primary Detection MethodsNMR, LC-MS/MS, GC-MS

Historical Development of Stable Isotope-Labeled Nucleosides

Early Chemical Synthesis ChallengesInitial routes in the 1980s–1990s relied on chemical synthesis from 13C-precursors like [13C₆]-glucose. The Ribose ring was constructed via Kiliani–Fischer homologation, but this suffered from low stereoselectivity and cumbersome protection/deprotection steps. For example, synthesizing cytidine-2'-13C required 12+ steps with <5% overall yield, limiting accessibility [6]. Key bottlenecks included:

  • Stereochemical scrambling during ribose formation.
  • Isotopic dilution from unlabeled reagents.
  • Cost-prohibitive 13C-sources (e.g., [1-13C]-acetate >$500/g).

Biological Production BreakthroughsThe 2000s saw advances in biological incorporation using engineered microbes. Transketolase-deficient E. coli (ΔtktA) strains grown on [2-13C]-glucose redirected carbon flux through the oxidative pentose phosphate pathway (oxPPP). This minimized ribose ring scrambling, enabling ~80% 13C-incorporation at the C2' position. After nuclease digestion and boronate affinity chromatography, site-selectively labeled cytidine was isolated at gram-scale yields [5].

Modern Hybrid ApproachesToday, integrated chemo-enzymatic strategies dominate:

  • Microbial fermentation generates 13C-ribose-5-phosphate.
  • Enzymatic phosphorylation (e.g., via ribokinase) yields ribose-5-P-2'-13C.
  • Chemical coupling with isotopically light cytosine avoids base-modification artifacts.This achieves 95% C2'-specific labeling at ~50% reduced cost versus full chemical synthesis [5] [6].

Table 2: Evolution of Cytidine-2'-13C Production Methods

MethodKey StepsYieldIsotopic PurityCost Factor
Chemical SynthesisMulti-step organic synthesis from [13C]glucose<5%~95%10×
ΔtktA E. coli FermentationGrowth on [2-13C]glucose + enzymatic hydrolysis40–60%>98%
Chemo-EnzymaticMicrobial 13C-ribose-5-P + chemical coupling70–80%>99%1× (reference)

Role of 13C Labeling in Tracing Metabolic and Biochemical Pathways

Metabolic Flux Analysis (13C-MFA) ApplicationsIn nucleotide metabolism studies, cytidine-2'-13C enables precise quantification of:

  • De novo ribose synthesis via the pentose phosphate pathway (PPP). Label incorporation into RNA ribose reflects oxPPP flux, as C2' retains >90% labeling from [2-13C]glucose.
  • Salvage pathway activity: Dilution of 2'-13C in cellular cytidine pools indicates uptake of unlabeled exogenous nucleosides.
  • RNA turnover dynamics: Temporal decay of 2'-13C signal in rRNA quantifies degradation/re-synthesis rates [1] [7].

Table 3: Pathway Insights Enabled by Cytidine-2'-13C Tracing

PathwayTracer InputMeasible OutputBiological Insight
Oxidative PPP[2-13C]glucoseC2'-labeled RNA cytidineNADPH production capacity
Nucleoside SalvageCytidine-2'-13CUnlabeled cytosolic cytidine poolsTransport kinetics & kinase activity
Ribonucleotide ReductionCytidine-2'-13CdCDP/dCTP with intact 2'-13C labelRNR regulation & dNTP synthesis flux

Structural and Mechanistic BiochemistryIn NMR studies of RNA, site-specific 2'-13C labeling:

  • Resolves sugar pucker conformations: 13C-1H J-coupling constants (³J₍C₄',H₄'₎) distinguish C2'-endo (DNA-like) vs. C3'-endo (RNA-like) states.
  • Quantifies dynamics: Relaxation dispersion NMR detects μs-ms timescale motions at the ribose ring.
  • Screens ligand binding: Chemical shift perturbations (CSPs) at C2' reveal protein/RNA interactions without spectral crowding [5].

Case Study: D5 Ribozyme DynamicsIncorporating cytidine-2'-13C into the 36-nt D5 ribozyme eliminated 13C-13C coupling-induced peak broadening in ¹H-13C correlation spectra. This revealed Mg²⁺-binding residues via CSPs at C2' positions—undetectable with uniform 13C-labeling. TROSY-based relaxation measurements further showed conformational flexibility at catalytic sites (kₑₓ ~1500 s⁻¹), critical for understanding ribozyme mechanism [5].

Quantitative Mass SpectrometryLC-MS/MS fragmentation of cytidine-2'-13C yields a signature m/z 112→95 transition (ribose-derived ion). This allows:

  • Absolute quantification of cytidine kinase activity via ADP/ATP consumption ratios.
  • Tracking phosphorylation to CMP/CDP/CTP with ~0.1 pmol sensitivity.
  • Detecting deamination to uridine by mass shift (m/z +1 vs. unlabeled) [4] [6].

Properties

CAS Number

478511-19-2

Product Name

cytidine-2'-13C

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

244.211

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1

InChI Key

UHDGCWIWMRVCDJ-OGBLAGJQSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Synonyms

4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-2’-13C; 1-β-D-ribosylcytosine-2’-13C; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-2’-13C; Cytosine Riboside-2’-13C; NSC 20258-2’-13C;

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